REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][C:3]=1[C:4]([OH:6])=O.[CH3:12][NH2:13].O.[C:15]1([CH3:25])C=CC(S(O)(=O)=O)=C[CH:16]=1.C(OCC)(OCC)(OCC)CC>CO>[Br:11][C:8]1[CH:7]=[C:3]2[C:2](=[CH:10][CH:9]=1)[N:1]=[C:16]([CH2:15][CH3:25])[N:13]([CH3:12])[C:4]2=[O:6] |f:2.3|
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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NC1=C(C(=O)O)C=C(C=C1)Br
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Name
|
|
Quantity
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100 mL
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Type
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reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
8.82 g
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Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
40.87 g
|
Type
|
reactant
|
Smiles
|
C(CC)(OCC)(OCC)OCC
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Name
|
|
Quantity
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25 mL
|
Type
|
solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction was refluxed for 18 hours, at which time it
|
Duration
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18 h
|
Type
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CONCENTRATION
|
Details
|
The solution was concentrated under reduced pressure
|
Type
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CUSTOM
|
Details
|
The residue was partitioned between sodium carbonate aqueous (50 ml) and dichloromethane (50 ml)
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Type
|
WASH
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Details
|
The organic layer was then washed with saturated brine (2×30 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic phase was dried over magnesium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
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Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel chromatography with 100% dichloromethane
|
Type
|
CUSTOM
|
Details
|
The product was collected
|
Type
|
CUSTOM
|
Details
|
was dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(N(C(=NC2=CC1)CC)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.92 g | |
YIELD: PERCENTYIELD | 39.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |